molecular formula C6H11N3O B1526481 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1183772-33-9

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1526481
CAS RN: 1183772-33-9
M. Wt: 141.17 g/mol
InChI Key: OZVXTNDTEWDMGH-UHFFFAOYSA-N
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Description

“2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” can be inferred from its molecular formula, C6H11N3O. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the amino and hydroxyl groups suggests that this compound may exhibit both basic and acidic properties .

Scientific Research Applications

Pharmacology: Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol , have been noted for their pharmacological effects, particularly in antileishmanial and antimalarial activities. These compounds can interact with specific biological targets, such as enzymes or receptors, to inhibit the growth of parasites responsible for diseases like leishmaniasis and malaria .

Antitumor Potential

Compounds with a pyrazole moiety have been synthesized and evaluated for their antitumor potential against various cancer cell lines. The structural similarity suggests that 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol could also be explored for its efficacy in cancer treatment research .

Molecular Simulation Studies

The compound’s structure allows it to fit into active sites of enzymes or receptors, which can be studied through molecular simulation. This application is crucial in drug design and discovery, where the compound’s interaction with biological molecules is analyzed computationally .

Future Directions

The future directions for research on “2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXTNDTEWDMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

CAS RN

1183772-33-9
Record name 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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